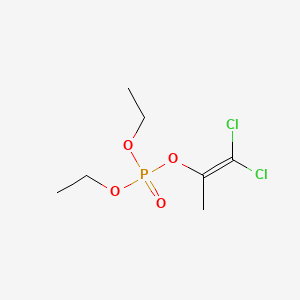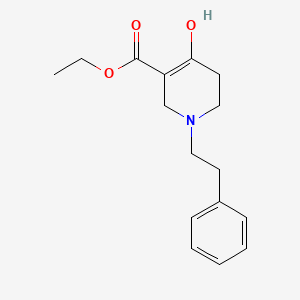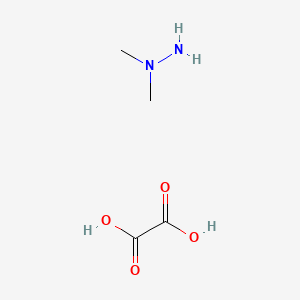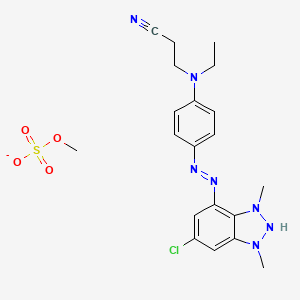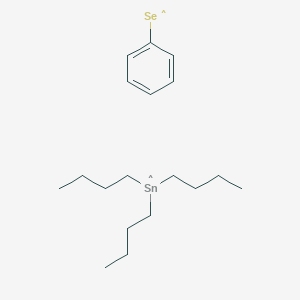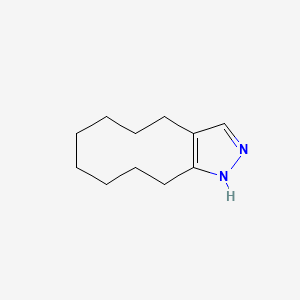
1H-Cyclodecapyrazole, 4,5,6,7,8,9,10,11-octahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Cyclodecapyrazole, 4,5,6,7,8,9,10,11-octahydro- is a chemical compound with the molecular formula C11H18N2 It is a member of the pyrazole family, characterized by a ten-membered ring structure that includes nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Cyclodecapyrazole, 4,5,6,7,8,9,10,11-octahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Cyclodecapyrazole, 4,5,6,7,8,9,10,11-octahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups attached to the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
1H-Cyclodecapyrazole, 4,5,6,7,8,9,10,11-octahydro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Cyclodecapyrazole, 4,5,6,7,8,9,10,11-octahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1H-Benzocycloheptene, 2,4a,5,6,7,8,9,9a-octahydro-3,5,5-trimethyl-9-methylene-: This compound shares a similar ring structure but differs in its functional groups and overall molecular composition.
4,5,6,7,8,9,10,11,12,13-Decahydro-1H-cyclododeca©pyrazole-3-carbohydrazide: Another related compound with a similar core structure but different substituents.
Uniqueness: 1H-Cyclodecapyrazole, 4,5,6,7,8,9,10,11-octahydro- is unique due to its specific ring structure and the presence of nitrogen atoms within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
34176-71-1 |
|---|---|
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
4,5,6,7,8,9,10,11-octahydro-1H-cyclodeca[c]pyrazole |
InChI |
InChI=1S/C11H18N2/c1-2-4-6-8-11-10(7-5-3-1)9-12-13-11/h9H,1-8H2,(H,12,13) |
InChI-Schlüssel |
PZXPQVGDXXZALA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCC2=C(CCC1)C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


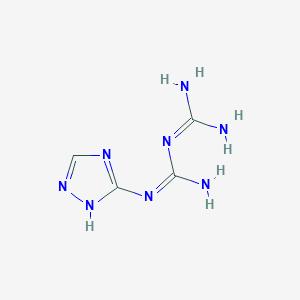
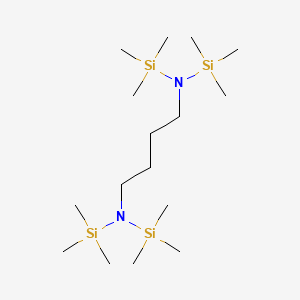
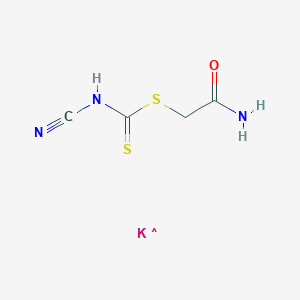

![(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14673029.png)
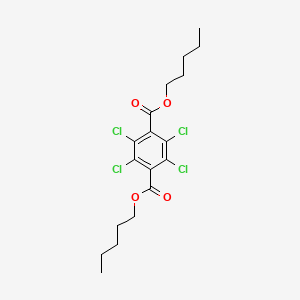
![2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14673044.png)
